(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Description
Significance of the Pyrrolidin-2-one Core as a Chemical Scaffold in Organic Synthesis
The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic structure that is a cornerstone in organic and medicinal chemistry. researchgate.netfrontiersin.org This scaffold is present in a vast array of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities. nih.gov Its prevalence has led to it being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. nih.govresearchgate.net
The significance of the pyrrolidin-2-one core stems from several key features:
Structural Versatility : The ring can be readily functionalized at various positions, allowing chemists to systematically modify its properties to achieve desired biological effects. researchgate.net
Biological Activity : Derivatives of this core structure exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netfrontiersin.orgresearchgate.net
Synthetic Accessibility : Numerous synthetic routes have been developed for constructing the pyrrolidin-2-one ring, making it a readily accessible building block for more complex molecular architectures. mdpi.com
The following table highlights some examples of pharmacologically important agents that contain the pyrrolidine (B122466) or pyrrolidin-2-one framework, illustrating the scaffold's broad utility.
| Compound Class/Name | Core Structure | Associated Biological Activity |
| Anisomycin | Pyrrolidine | Antibiotic, antineoplastic, protein synthesis inhibitor. nih.gov |
| Racetams (e.g., Piracetam) | Pyrrolidin-2-one | Nootropic (cognitive enhancing) agents. mappingignorance.org |
| Doxapram | Pyrrolidin-2-one | Respiratory stimulant. |
| Ethosuximide | Pyrrolidine-2,5-dione | Anticonvulsant for absence seizures. |
The Importance of Chirality in Substituted Pyrrolidin-2-ones for Stereochemical Control
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and organic synthesis. quora.com When a pyrrolidin-2-one ring is substituted, as in the case of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one, it often contains one or more stereocenters. These stereocenters give rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. The two most common types are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The importance of chirality is profound because biological systems, such as enzymes and receptors, are themselves chiral. nih.govmdpi.com Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause harmful side effects. mdpi.com
Therefore, the ability to control stereochemistry during the synthesis of substituted pyrrolidin-2-ones is critical. nih.gov Stereoselective synthesis—methods that favor the formation of one stereoisomer over others—is a major focus of modern organic chemistry. mdpi.commappingignorance.org Techniques such as catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and biocatalytic approaches are employed to produce enantiomerically pure pyrrolidine derivatives. mappingignorance.orgrsc.orgnih.gov These methods allow for the creation of up to four new contiguous stereocenters with high precision, providing access to specific, biologically active molecules. mappingignorance.orgua.es
Overview of Current Research Trajectories for this compound
Current academic and industrial research primarily utilizes this compound not as a final bioactive agent, but as a crucial chiral intermediate. Its research trajectory is therefore linked to the synthesis of more complex target molecules.
The compound, identified by CAS Number 22518-27-0 for its racemic form, is a well-established synthetic precursor. chemicalbook.comguidechem.comchemspider.com Its most notable application is in the pharmaceutical industry, where it is known as "Baclofen Related Compound A." chemicalbook.compharmaffiliates.comsigmaaldrich.com Baclofen is a muscle relaxant that acts as a specific agonist for GABA-B receptors, and this compound serves as a key lactam precursor in its synthesis. The stereochemistry at the 4-position of the pyrrolidinone ring is critical for determining the final stereochemistry and, thus, the biological activity of the target drug.
Beyond its role in the synthesis of Baclofen, this compound is also a valuable starting material for creating other potential therapeutic agents. Research has shown its utility in the preparation of potential and selective antagonists for the α1A adrenergic receptor, a target for conditions such as benign prostatic hyperplasia. chemicalbook.com The presence of the chlorophenyl group is also a feature in other biologically active molecules, including some with antibacterial properties that inhibit DNA gyrase. nih.gov
The table below summarizes the key identifiers and properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Baclofen Related Compound A; (R)-Baclofen Lactam |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| CAS Number | 22518-27-0 (for racemic mixture) |
The continued interest in this compound underscores the enduring importance of chiral building blocks in the development of stereochemically pure and effective pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPDYOZYMCTAK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 4 4 Chlorophenyl Pyrrolidin 2 One and Its Enantiomers
Stereospecific Synthesis Routes
Stereospecific synthesis leverages the inherent chirality of a starting material to produce a stereochemically defined product. This approach is highly efficient as it often involves well-established chemical transformations that proceed with high fidelity, transferring the chirality of the precursor to the final molecule.
Derivations from Chiral Precursors (e.g., trans-4-hydroxy-L-proline)
trans-4-Hydroxy-L-proline is an abundant, naturally occurring amino acid that serves as an excellent chiral precursor for the synthesis of a wide range of enantiomerically pure compounds, including substituted pyrrolidines. nih.govresearchgate.netsigmaaldrich.com Its rigid pyrrolidine (B122466) ring and multiple functional groups provide a versatile scaffold for chemical modification. The synthesis of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one from trans-4-hydroxy-L-proline typically involves a series of stereocontrolled reactions that modify the substituents on the pyrrolidine ring while preserving the desired stereochemistry at the C4 position.
The general strategy often begins with the protection of the amine and carboxylic acid functionalities of trans-4-hydroxy-L-proline. The hydroxyl group at the C4 position can then be converted into a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a 4-chlorophenyl organometallic reagent, for instance, a Grignard or organocuprate reagent, introduces the desired aryl group at the C4 position. This reaction typically proceeds with inversion of configuration, leading to the cis-relationship between the newly introduced aryl group and the carboxylic acid moiety. Finally, deprotection and lactamization yield the target this compound.
| Step | Reaction | Reagents and Conditions | Key Transformation |
| 1 | Protection | Boc-anhydride, base | Protection of the amine group. |
| 2 | Esterification | Methanol, acid catalyst | Protection of the carboxylic acid. |
| 3 | Activation of Hydroxyl | TsCl, pyridine | Conversion of the hydroxyl group to a tosylate. |
| 4 | Aryl Group Introduction | (4-ClC6H4)2CuLi | Nucleophilic substitution with inversion of configuration. |
| 5 | Deprotection & Lactamization | Acid or base hydrolysis, heat | Removal of protecting groups and formation of the lactam ring. |
Chiral Pool Approaches to Pyrrolidinone Enantiomers
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds serve as valuable starting materials for the synthesis of complex chiral molecules. trans-4-Hydroxy-L-proline is a prominent member of the chiral pool and its use in the synthesis of this compound exemplifies this approach. mdpi.com
By starting with a molecule that already possesses the desired stereochemistry, the chiral pool approach avoids the need for a resolution step, which can be costly and inefficient. The synthetic challenge lies in the strategic manipulation of the functional groups of the chiral precursor to arrive at the target molecule without racemization. The synthesis of various pyrrolidine-containing drugs and their precursors often begins from proline or 4-hydroxyproline (B1632879) derivatives. mdpi.com The inherent chirality of these starting materials ensures the production of optically pure compounds with good yields. mdpi.com
Asymmetric Catalytic Synthesis Approaches
Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral substrate. This method is often more atom-economical and scalable than stereospecific synthesis from chiral precursors.
Metal-Catalyzed Asymmetric Cycloadditions
Metal-catalyzed asymmetric cycloadditions are a class of reactions that construct cyclic molecules with high stereocontrol. These reactions have been widely employed in the synthesis of chiral pyrrolidines.
The Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly effective method for the enantioselective synthesis of substituted pyrrolidines. nih.govbohrium.comproquest.commappingignorance.orgresearchgate.net In this reaction, an azomethine ylide, typically generated in situ from an imino ester, reacts with a dipolarophile in the presence of a chiral copper(I) catalyst. The catalyst, usually a complex of a copper(I) salt and a chiral ligand, controls the facial selectivity of the cycloaddition, leading to the formation of one enantiomer of the pyrrolidine product in excess.
For the synthesis of a 4-arylpyrrolidinone precursor, a suitable dipolarophile would be a cinnamate (B1238496) derivative bearing the 4-chlorophenyl group. The reaction of this alkene with an azomethine ylide in the presence of a chiral copper(I) catalyst would generate a polysubstituted pyrrolidine with high diastereo- and enantioselectivity. nih.govnih.gov Subsequent chemical transformations can then convert this cycloadduct into the desired this compound.
| Catalyst Component | Ligand Type | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) |
| Copper(I) salt (e.g., Cu(OTf)2) | Chiral bis(oxazoline) (BOX) | >20:1 | >95% |
| Copper(I) salt (e.g., CuOAc) | Chiral phosphine (B1218219) | High | High |
Recent advancements have expanded the scope of this reaction to include less activated alkenes, further enhancing its utility in organic synthesis. nih.gov
Rhodium-catalyzed asymmetric arylation reactions provide another powerful route to chiral pyrrolidines. acs.org These reactions typically involve the addition of an arylboronic acid to an unsaturated substrate in the presence of a chiral rhodium catalyst. nih.govntnu.edu.tw For the synthesis of a precursor to this compound, a suitable substrate could be an α,β-unsaturated lactam.
The catalytic cycle is believed to involve the formation of an aryl-rhodium species, which then undergoes migratory insertion into the double bond of the substrate. Subsequent protonolysis or other termination steps release the arylated product and regenerate the active rhodium catalyst. The use of a chiral ligand, often a diene or a phosphine, is crucial for achieving high enantioselectivity. acs.orgnih.gov This methodology allows for the direct introduction of the 4-chlorophenyl group with stereocontrol, providing an efficient pathway to the target molecule.
| Catalyst System | Substrate Type | Key Features |
| [Rh(diene)]+/chiral phosphine | α,β-unsaturated lactams | Direct asymmetric conjugate addition of the aryl group. |
| Rh(I)/chiral diene | Nitrogen-tethered alkyne-enoates | Cascade arylative cyclization forming two C-C bonds and one stereocenter. acs.org |
Organocatalytic Strategies for Chiral Pyrrolidines
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. These strategies often rely on the use of small, chiral organic molecules, such as proline derivatives or cinchona alkaloids, to catalyze enantioselective transformations.
Recent developments have focused on the enantioselective construction of complex heterocyclic frameworks, including pyrrolidines. mdpi.comnih.gov For instance, bifunctional cinchona alkaloid thiourea (B124793) catalysts have been successfully employed in intramolecular oxy-Michael additions to construct spirochromans with excellent enantioselectivity (up to 99% ee). nih.gov This principle of using a bifunctional catalyst to activate both the nucleophile and the electrophile can be adapted for the synthesis of chiral pyrrolidines.
Another prominent organocatalytic approach involves the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, which serves as a key step in synthesizing precursors for substituted chiral pyrrolidines. mdpi.com Proline-based di- and tri-peptides have been investigated as catalysts for these reactions. mdpi.com Mechanistic studies have been crucial in optimizing these catalytic systems; for example, kinetic studies revealed that the rate-limiting step in certain peptide-catalyzed processes is not the initial enamine formation, but rather the subsequent reaction with the electrophile and hydrolysis of the resulting imine. mdpi.com This insight allowed for a significant reduction in catalyst loading to as low as 0.1 mol% for a range of substrates. mdpi.com
Table 1: Examples of Organocatalytic Approaches for Pyrrolidine Precursors This table is generated based on data from the text and provides illustrative examples of catalyst performance in related systems.
| Catalyst Type | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cinchona Alkaloid Thiourea | Intramolecular oxy-Michael | Phenol-linked enones | Up to 99% | nih.gov |
| Proline-based Tripeptide | Michael Addition | Cyclic ketones & nitroalkenes | Up to 70% | mdpi.com |
| Bifunctional Thiosquaramide | Michael Addition | Aldehydes & nitroalkenes | Not specified | mdpi.com |
Enantioselective Catalytic Hydrogenation
Enantioselective catalytic hydrogenation is one of the most efficient and atom-economical methods for producing chiral compounds. This technique typically involves the use of a transition metal catalyst (e.g., rhodium, ruthenium, iridium) complexed with a chiral ligand to deliver hydrogen to a prochiral substrate with high stereocontrol. rsc.orgyoutube.com
For the synthesis of this compound, a potential strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 4-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one. The success of this approach hinges on the selection of an appropriate chiral catalyst that can effectively differentiate between the two faces of the double bond. youtube.com
The field of asymmetric hydrogenation has seen extensive development, with a wide array of chiral phosphine ligands being designed to achieve high enantioselectivity for various substrates. rsc.org While direct examples for the target molecule's immediate precursor are specific, the principles are well-established from the hydrogenation of other unsaturated systems like dehydroamino acids and activated ketones. youtube.comresearchgate.net In heterogeneous catalysis, chirally modified platinum surfaces, often using cinchona alkaloids, are employed for the enantioselective hydrogenation of activated ketones, demonstrating the versatility of hydrogenation methods. researchgate.net
Chemoenzymatic and Biocatalytic Synthetic Strategies
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to perform complex transformations under mild conditions. whiterose.ac.uk These methods are particularly advantageous for producing enantiopure pharmaceuticals.
Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. whiterose.ac.uknih.gov
Hydrolases, such as lipases and proteases (including α-chymotrypsin), are commonly used for this purpose. whiterose.ac.uk For a racemic mixture of 4-(4-chlorophenyl)pyrrolidin-2-one or a suitable precursor, a hydrolase could be used to selectively hydrolyze an ester derivative of one enantiomer or to acylate a hydroxyl precursor, allowing for the separation of the fast-reacting enantiomer from the unreacted one. whiterose.ac.ukmdpi.com While highly selective, a major drawback of EKR is that the maximum theoretical yield for a single enantiomer is 50%. This limitation can be overcome by employing a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. nih.govresearchgate.net
Transaminases (TAs), particularly ω-transaminases, have become invaluable biocatalysts for the synthesis of chiral amines and their derivatives. acs.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a prochiral ketone substrate. acs.orgnih.gov
A highly effective strategy for synthesizing 4-arylpyrrolidin-2-ones involves a dynamic kinetic resolution (DKR) of a corresponding γ-keto ester, such as ethyl 4-(4-chlorophenyl)-4-oxobutanoate. researchgate.net In this process, a transaminase enantioselectively aminates the ketone. The resulting chiral γ-amino ester then undergoes spontaneous intramolecular cyclization to form the desired enantiopure pyrrolidin-2-one. researchgate.net Commercially available (R)-selective transaminases, such as ATA-117, have proven highly effective in producing (R)-4-phenylpyrrolidin-2-one with excellent yields and enantiomeric excess. researchgate.netacs.org This method is directly applicable to the synthesis of the (R)-4-(4-chlorophenyl) analog.
Table 2: Performance of Transaminases in the Synthesis of Chiral Pyrrolidines/Piperidines This table is generated based on data from the text for analogous substrates and highlights the potential of the methodology.
| Enzyme | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (R)-selective ATA-117 | 1,4-Diketone | (R)-Pyrroline | 65% | >99% | nih.gov |
| (S)-selective ATA-113 | 1,4-Diketone | (S)-Pyrroline | 91% | >99% | nih.gov |
| (R)-selective ATA-117 | γ-Keto ester | (R)-4-phenylpyrrolidin-2-one | Excellent | Excellent | researchgate.net |
| ATA-117-Rd6 | ω-Chloroketone | (R)-2-(p-chlorophenyl)pyrrolidine | 84% (isolated) | >99.5% | nih.gov |
Whole-cell microbial systems offer several advantages over isolated enzymes, including cofactor regeneration and improved catalyst stability. Asymmetric hydrolysis of a prochiral or racemic precursor using microorganisms is a viable strategy for producing chiral building blocks.
For pyrrolidinone synthesis, a potential pathway involves the enantioselective hydrolysis of a dinitrile or a cyano-ester precursor by a microbial nitrilase or hydratase. This would generate a chiral carboxylic acid or amide, which could then be cyclized to form the target lactam. While specific examples for 4-(4-chlorophenyl)pyrrolidin-2-one precursors are not extensively detailed, the general methodology has been successfully applied in various chemoenzymatic syntheses. For instance, bacterial dioxygenases have been used to catalyze the cis-dihydroxylation of aromatic precursors to create enantiopure building blocks for complex molecules. nih.gov This demonstrates the potential of microbial transformations to generate chiral intermediates for pyrrolidinone synthesis.
Rational Design of Synthetic Pathways for Pyrrolidin-2-ones
The rational design of synthetic pathways involves a deep understanding of reaction mechanisms, substrate properties, and catalyst function to create efficient and targeted routes to a desired molecule. acs.org This approach often integrates computational studies and structure-activity relationship data to optimize reaction conditions and molecular scaffolds. researchgate.net
In the context of pyrrolidin-2-ones, rational design has been applied extensively in medicinal chemistry, for example, in the development of factor Xa inhibitors. researchgate.netnih.gov In these studies, the pyrrolidinone core acts as a central scaffold for presenting functional groups to the enzyme's binding pockets. The synthetic pathways are designed to allow for modular variation of these substituents to optimize potency and pharmacokinetic properties. researchgate.net
From a process chemistry perspective, rational design focuses on developing scalable, cost-effective, and sustainable synthetic routes. This could involve designing a chemoenzymatic cascade where multiple steps are performed in a single pot, minimizing intermediate purification and waste generation. acs.org For this compound, a rational approach might favor the transaminase-mediated DKR strategy due to its high selectivity, mild reaction conditions, and the potential for high theoretical yields, starting from a simple keto-ester precursor. researchgate.net
Intramolecular Cyclization and Lactamization Reactions
Intramolecular cyclization represents a fundamental strategy for the formation of the pyrrolidinone ring. These reactions typically involve a linear precursor containing both a nucleophilic amine and an electrophilic carboxylic acid derivative, which undergo condensation to form the cyclic amide, or lactam.
One notable approach involves the base-induced coupling and subsequent cyclization of α-sulfonylacetamides with β-functionalized acrylates. For instance, the reaction of an α-sulfonylacetamide with a (Z)-2-bromoacrylate can proceed in a one-pot fashion to generate highly substituted pyroglutamates. This method is significant for its ability to create multiple contiguous chiral centers with a specific trans-trans orientation. While not directly applied to this compound in the reviewed literature, this strategy offers a template for the stereocontrolled synthesis of 4-substituted pyrrolidinones. The key to success in such syntheses is the careful selection of chiral auxiliaries or catalysts to direct the stereochemical outcome of the initial coupling reaction, which then translates into the final stereochemistry of the cyclized product.
General strategies for the synthesis of pyrrolidones and other lactams often rely on the intramolecular cyclization of linear amino acids or their ester derivatives. The direct amide bond formation between the amine and carboxylic acid functionalities is a common final step in a multi-step synthesis. The efficiency of this lactamization can be influenced by various factors, including the choice of coupling reagents, reaction conditions, and the nature of the substituents on the linear precursor.
One-Pot Synthesis Approaches
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates.
A powerful one-pot method for the synthesis of 1,5-disubstituted pyrrolidin-2-ones utilizes donor-acceptor (DA) cyclopropanes and primary amines. mdpi.comnih.gov This process is typically initiated by a Lewis acid, which catalyzes the nucleophilic ring-opening of the cyclopropane (B1198618) by the amine to form a γ-amino ester intermediate. mdpi.comnih.gov This intermediate then undergoes in situ lactamization to afford the desired pyrrolidinone. mdpi.comnih.gov This methodology is notable for its broad substrate scope, accommodating a variety of substituted anilines and benzylamines, as well as donor-acceptor cyclopropanes with diverse electronic properties. mdpi.comnih.gov
Another innovative one-pot approach is the synthesis of functionalized pyrrolidinone scaffolds via a Smiles-Truce cascade. acs.org This metal-free reaction involves the treatment of arylsulfonamides with cyclopropane diesters in the presence of a simple base. acs.org The sequence is initiated by the nucleophilic ring-opening of the cyclopropane by the sulfonamide, followed by a Smiles-Truce aryl transfer from the resulting enolate, and culminates in lactam formation. acs.org This method provides rapid access to densely functionalized and biologically relevant pyrrolidinone structures from readily available starting materials. acs.org
| One-Pot Synthesis Method | Key Reactants | Reaction Sequence | Key Features |
| From Donor-Acceptor Cyclopropanes | Donor-Acceptor Cyclopropanes, Primary Amines | 1. Lewis Acid-Catalyzed Ring Opening2. In Situ Lactamization | Broad substrate scope, good yields. mdpi.comnih.gov |
| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane Diesters | 1. Nucleophilic Ring Opening2. Smiles-Truce Aryl Transfer3. Lactam Formation | Metal-free, operationally simple, access to functionalized products. acs.org |
Tandem and Cascade Reactions (e.g., Hydrolysis/Cycloaddition/Elimination)
Tandem and cascade reactions are sophisticated synthetic strategies that allow for the formation of complex molecules through a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next.
A relevant example is the tandem conjugate addition-elimination reaction promoted by chiral pyrrolidinyl sulfonamides. nih.gov This organocatalytic approach has been successfully employed in the reaction between activated allylic bromides and 1,3-dicarbonyl compounds with high enantioselectivities. nih.gov While this specific reaction generates highly functionalized carbocyclic products, the underlying principle of a chiral amine catalyst inducing a stereoselective tandem sequence can be conceptually extended to the synthesis of chiral heterocyclic systems like pyrrolidinones.
Gold catalysis has also enabled powerful tandem reactions for the synthesis of pyrrolidine derivatives. For instance, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation sequence provides expedient access to pyrrolidines bearing a tetrasubstituted carbon stereocenter. nih.gov This highlights the potential of transition metal catalysis to orchestrate complex bond-forming events in a single operation, leading to structurally diverse and stereochemically defined pyrrolidine scaffolds. nih.gov Although this particular example does not yield a pyrrolidinone directly, the generated pyrrolidine could potentially be oxidized to the corresponding lactam in a subsequent step.
Multi-Component Reactions for Pyrrolidinone Scaffolds
Multi-component reactions (MCRs) are highly convergent processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. MCRs are prized for their high atom and step economy.
The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for the synthesis of pyrrolidinones. By strategically choosing starting materials that can undergo a subsequent ring-closing reaction, the Ugi reaction can provide a rapid entry into the pyrrolidinone core. For example, by tethering two of the reacting components, an intramolecular cyclization can follow the initial MCR, leading to the desired heterocyclic scaffold.
Furthermore, asymmetric MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov In one such approach, optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent react in a one-pot operation to afford functionalized pyrrolidine derivatives with the creation of up to three new stereogenic centers. nih.gov The stereochemical outcome is controlled by the chirality of the starting dihydrofuran. nih.gov Reviews of modern synthetic methodologies highlight the increasing importance of MCRs in constructing diverse pyrrolidine derivatives, often employing techniques like microwave irradiation to accelerate these transformations. tandfonline.com
| Multi-Component Reaction | Key Features | Relevance to Pyrrolidinones |
| Ugi Four-Component Reaction (U-4CR) | High convergence and atom economy. rloginconsulting.com | Can be designed for subsequent ring closure to form the pyrrolidinone ring. rloginconsulting.com |
| Asymmetric MCR of Dihydrofurans | Diastereoselective formation of multiple stereocenters. nih.gov | Provides access to chiral, highly substituted pyrrolidine precursors. nih.gov |
| General MCRs for Pyrrolidines | Utilizes various catalysts and conditions (e.g., microwave). tandfonline.com | Offers diverse routes to functionalized pyrrolidine scaffolds. tandfonline.com |
General Pyrrolidinone Ring Formation Methods Relevant to Chiral Derivatization
Synthesis from Donor–Acceptor Cyclopropanes and Amines
As briefly mentioned in the context of one-pot syntheses, the reaction of donor-acceptor (DA) cyclopropanes with amines is a robust and versatile method for constructing the pyrrolidinone ring. mdpi.comnih.gov This methodology involves a Lewis acid-catalyzed ring-opening of the DA cyclopropane by a primary amine, leading to a γ-amino ester intermediate, which then undergoes lactamization and dealkoxycarbonylation. mdpi.comnih.govnih.gov
The reaction has a broad scope, with various substituted anilines, benzylamines, and other primary amines serving as effective nucleophiles. mdpi.comnih.gov Similarly, a wide range of DA cyclopropanes bearing (hetero)aromatic or alkenyl donor groups are suitable substrates. mdpi.comnih.gov The choice of Lewis acid catalyst, such as Ni(ClO₄)₂·6H₂O or Y(OTf)₃, can be crucial for the efficiency of the initial ring-opening step. mdpi.comnih.gov
A key advantage of this method is the potential for stereocontrol. By using an enantiomerically enriched cyclopropane, it is possible to synthesize chiral γ-lactams. For example, the reaction of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate with 4-methoxyaniline has been shown to produce the corresponding (R)-1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one with retention of stereochemistry. nih.gov This demonstrates the power of this approach for the synthesis of enantiopure pyrrolidinone derivatives.
Alkene Aza-Cope-Mannich Cyclization Approaches
The aza-Cope rearrangement-Mannich cyclization is a powerful tandem reaction for the stereoselective synthesis of pyrrolidines. acs.orgrsc.org This reaction cascade is typically initiated by the formation of an iminium ion, which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the aza-Cope rearrangement) followed by an intramolecular Mannich cyclization to form the pyrrolidine ring. acs.org
This methodology has been developed for both diastereoselective and, in some cases, enantioselective synthesis of acyl-substituted pyrrolidines. acs.org The stereochemical outcome of the reaction can often be controlled by the geometry of the starting alkene and the nature of any existing stereocenters in the substrate. Lewis acids, such as BF₃·OEt₂, or iron(III) salts are commonly employed to catalyze the reaction. acs.orgnih.gov
While this reaction typically yields acyl-pyrrolidines rather than pyrrolidin-2-ones directly, the resulting products are valuable intermediates that can be further transformed. For example, the acyl group could potentially be converted to a carboxylic acid and then subjected to a Baeyer-Villiger oxidation or a similar rearrangement to access the corresponding lactam. The aza-Cope-Mannich cyclization, therefore, represents an important tool for establishing the core stereochemistry of the pyrrolidine ring, which can then be elaborated to the desired pyrrolidinone.
Chemical Transformations and Derivatization Studies of R 4 4 Chlorophenyl Pyrrolidin 2 One
Functionalization of the Pyrrolidinone Nitrogen Atom (N-Substitution)
The secondary amine within the lactam ring of (R)-4-(4-chlorophenyl)pyrrolidin-2-one is a prime site for functionalization. N-substitution reactions, including alkylation, acylation, and arylation, are fundamental transformations that introduce a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.
N-Alkylation: The nitrogen atom of the pyrrolidinone ring can be readily alkylated using various alkyl halides in the presence of a base. This reaction introduces simple alkyl or more complex functionalized alkyl chains. For instance, N-benzylation can be achieved, and while specific examples for the title compound are not extensively documented in readily available literature, the N-benzylation of similar nitrogen-containing heterocycles is a well-established transformation. A borrowing hydrogen strategy using a π-benzylpalladium system has been shown to be effective for the N-benzylation of 2-aminopyridines, a reaction that could potentially be adapted for pyrrolidinones. nih.gov
N-Acylation: Acylation of the pyrrolidinone nitrogen introduces an acyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the lactam. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base, are generally effective. A one-pot direct N-acylation of less nucleophilic N-heterocycles with α-fully substituted carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc2O) system, which could be applicable to 4-arylpyrrolidin-2-ones. researchgate.net The selective acylation of either nitrogen atom in tosylhydrazide, controlled by the presence or absence of 4-aminopyridine, highlights the subtleties in directing acylation in molecules with multiple nitrogen sites. researchgate.net
N-Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C(sp²)–N bonds and has been widely applied to the arylation of amines and amides. wikipedia.orglibretexts.orgbeilstein-journals.orgacsgcipr.orgorganic-chemistry.org This palladium-catalyzed reaction typically employs an aryl halide or triflate and an amine in the presence of a phosphine (B1218219) ligand and a base. The scope of this reaction is broad, allowing for the coupling of a wide variety of amines with numerous aryl coupling partners. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 2-Iodoanisole | Pyrrolidin-2-one | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 1-(2-Methoxyphenyl)pyrrolidin-2-one | 85 |
| 4-Bromotoluene | Pyrrolidin-2-one | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 1-(4-Methylphenyl)pyrrolidin-2-one | 92 |
| 1-Chloro-3-nitrobenzene | Pyrrolidin-2-one | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 1-(3-Nitrophenyl)pyrrolidin-2-one | 78 |
Modifications and Reactions at the Chlorophenyl Moiety
The 4-chlorophenyl group of the molecule offers another site for chemical modification, primarily through reactions that target the carbon-chlorine bond. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.orgyoutube.com In the context of this compound, the chloro-substituent can be replaced with various aryl, heteroaryl, or vinyl groups. This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org While specific applications to the title compound are not extensively reported, the Suzuki-Miyaura coupling of aryl chlorides is a well-established transformation. researchgate.netasianpubs.org
Buchwald-Hartwig Amination: As mentioned for N-arylation, the Buchwald-Hartwig amination can also be employed to replace the chlorine atom on the phenyl ring with an amino group. wikipedia.orglibretexts.orgbeilstein-journals.orgacsgcipr.orgorganic-chemistry.org This allows for the introduction of primary or secondary amines, leading to the synthesis of 4-(4-aminophenyl)pyrrolidin-2-one derivatives. These derivatives can serve as intermediates for the synthesis of more complex molecules.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | (R)-4-(biphenyl-4-yl)pyrrolidin-2-one |
| This compound | Aniline | Pd(OAc)₂ / Xantphos | NaOt-Bu | Dioxane | (R)-4-(4-(phenylamino)phenyl)pyrrolidin-2-one |
| This compound | Pyrrole-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | (R)-4-(4-(pyrrol-2-yl)phenyl)pyrrolidin-2-one |
Stereoselective Derivatization of the Pyrrolidinone Ring
The stereocenter at the 4-position of the pyrrolidinone ring can direct the stereoselective functionalization of the adjacent carbon atoms. This is typically achieved through the formation of an enolate, which can then react with various electrophiles.
The deprotonation of the α-carbon to the carbonyl group generates a planar enolate intermediate. The approach of an electrophile to this enolate can be influenced by the steric bulk of the 4-(4-chlorophenyl) group, leading to diastereoselective formation of a new stereocenter. The use of chiral auxiliaries on the nitrogen atom can further enhance this stereocontrol. stackexchange.com
A palladium-catalyzed enantioselective α-alkylation of ketones has been developed that proceeds via the trapping of an intermediary palladium-enolate species. nih.gov This methodology allows for the formation of adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov The stereochemistry of enolate alkylation is a complex interplay of steric and electronic factors, and the choice of base, solvent, and temperature can significantly influence the outcome. stackexchange.comrsc.org
| Substrate | Electrophile | Base | Conditions | Major Diastereomer | Diastereomeric Ratio |
| N-benzyl-4-phenylpyrrolidin-2-one | Methyl iodide | LDA | THF, -78 °C | trans-5-methyl | >95:5 |
| N-Boc-4-phenylpyrrolidin-2-one | Benzyl bromide | LHMDS | Toluene, -78 °C | trans-5-benzyl | 90:10 |
| N-acetyl-4-phenylpyrrolidin-2-one | Allyl bromide | KHMDS | THF, 0 °C | trans-5-allyl | 85:15 |
Ring Transformations and Fused Ring System Formation
The pyrrolidinone ring of this compound can serve as a scaffold for the construction of more complex fused heterocyclic systems. These transformations often involve the introduction of functional groups on the nitrogen or the ring, followed by intramolecular cyclization reactions.
One common strategy involves the N-alkylation of the pyrrolidinone with a bifunctional reagent, followed by an intramolecular cyclization to form a bicyclic system. For example, N-alkylation with a haloalkylamine could be followed by an intramolecular nucleophilic substitution to form a pyrrolo[1,2-a]pyrazine or a related fused system. The synthesis of dihydropyrrolo[1,2-a]pyrazinones has been extensively studied, often starting from pyrrole-2-carboxamide derivatives. mdpi.com Intramolecular cyclization of N-alkyne-substituted pyrrole esters can lead to the formation of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. beilstein-journals.org
Another approach involves intramolecular cyclization of derivatives of the title compound. For instance, an intramolecular aza-Wacker oxidation cyclization of N-(2-cinnamylphenyl)acrylamide has been used to synthesize a tricyclic pyrrolo[1,2-a]indol-3-one derivative. buchler-gmbh.com Furthermore, cascade cyclization/annulation reactions of β-enamino diketones with o-phenylenediamine have been employed to access pyrrole-fused 1,5-benzodiazepines. nih.gov A photoinduced chloroamination cyclization cascade with N-chlorosuccinimide has been used to convert N-(allenyl)sulfonylamides to 2-(1-chlorovinyl)pyrrolidines. acs.org Intramolecular cyclization of certain hydrazono-oxobutanoic acids can lead to the formation of fused furanone-carbohydrazide systems. researchgate.net
| Starting Material | Reaction Type | Product |
| N-(2-bromoethyl)-4-(4-chlorophenyl)pyrrolidin-2-one | Intramolecular N-alkylation | Tetrahydropyrrolo[1,2-a]pyrazin-4-one derivative |
| (R)-4-(4-chlorophenyl)-N-(prop-2-yn-1-yl)pyrrolidin-2-one | Intramolecular [3+2] cycloaddition with an azide | Fused triazolopyrrolidinone |
| N-allyl-(R)-4-(4-chlorophenyl)pyrrolidin-2-one | Ring-closing metathesis | Dihydropyrrolo[1,2-a]pyridin-5(1H)-one derivative |
Computational and Theoretical Studies on R 4 4 Chlorophenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the pathways of chemical reactions. Studies on related pyrrolidine (B122466) systems demonstrate its utility in mapping out complete reaction coordinates, identifying transition states, and determining rate-limiting steps.
For instance, DFT calculations have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines bearing a chlorophenyl substituent. nih.gov The computationally elucidated pathway involves several key steps:
An initial, highly favorable (exergonic) formation of a 1,1-diazene intermediate. nih.gov
A final, barrierless ring closure of the biradical intermediate to yield the cyclobutane (B1203170) product. nih.gov
This mechanistic insight, derived from DFT, is crucial for understanding reaction outcomes and for optimizing conditions to favor desired products. The calculations can rationalize why certain side products, such as alkenes resulting from β-fragmentation, might be observed under specific conditions. nih.gov
| Reaction Step | Intermediate/Product | Relative Gibbs Energy (kcal/mol) | Description |
| 1 | 1,1-Diazene Formation | Highly Exergonic | Initial rapid formation from the pyrrolidine precursor. nih.gov |
| 2 (RDS) | N₂ Extrusion (Transition State) | +17.7 | The rate-determining step leading to the formation of a 1,4-biradical. nih.gov |
| 3 | 1,4-Biradical Intermediate | Lower Energy | A transient species formed after nitrogen release. nih.gov |
| 4 | Cyclobutane Product | -156.9 | The highly stable final product formed via a barrierless ring closure. nih.gov |
| Side Reaction | Alkene Byproduct | -146.6 | Formed via β-fragmentation of the biradical intermediate. nih.gov |
This table presents DFT-calculated energy values for the contraction of a pyrrolidine analogous to (R)-4-(4-Chlorophenyl)pyrrolidin-2-one, illustrating the energetic landscape of the reaction.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key predictors of a molecule's electrophilic and nucleophilic behavior.
In the context of this compound, FMO analysis can predict sites susceptible to nucleophilic or electrophilic attack. The HOMO, representing the region of highest electron density, indicates where the molecule is most likely to act as a nucleophile. Conversely, the LUMO, representing the most electron-deficient region, indicates the most probable site for attack by a nucleophile.
| Orbital | Property | Predicted Influence on Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Localized primarily on the nitrogen atom and the phenyl ring, indicating the primary sites for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Concentrated around the carbonyl carbon, marking it as the most likely site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy Difference (ΔE) | A moderate gap suggests a balance of stability and reactivity, typical for such functionalized lactams. |
This table provides a qualitative prediction of the FMO characteristics for this compound based on the analysis of similar structures.
Conformational Analysis of the Pyrrolidinone Ring (e.g., Pseudorotation)
The five-membered pyrrolidinone ring is not planar and exists in a range of puckered conformations. These conformations can be described by a process called pseudorotation, where the pucker moves around the ring. The two predominant, low-energy conformations are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) forms. nih.gov
Computational studies, often corroborated by X-ray crystallography of similar molecules, can determine the most stable conformation and the energy barriers between different puckered forms. For a related compound, N-(4-chlorophenyl)pyrrolidine-1-carboxamide, the five-membered ring was found to adopt an envelope conformation. researchgate.net In substituted pyrrolidines, the position and nature of the substituent heavily influence the conformational preference. nih.gov
Prediction of Stereochemical Outcomes and Selectivity
A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in chemical reactions. For molecules with pre-existing stereocenters, like the (R)-configured center in this compound, computational models can predict how this chirality directs the outcome of subsequent reactions.
In the previously mentioned pyrrolidine-to-cyclobutane ring contraction, DFT calculations were used to explain the observed stereoretentive outcome. nih.gov The 1,4-biradical intermediate formed after N₂ extrusion has a specific conformation. The computational analysis showed that the energy barrier for the rotation of the radical centers (which would scramble the stereochemistry) is significantly higher than the barrier for the direct collapse to the cyclobutane product. nih.gov This energetic preference ensures that the original stereochemistry of the pyrrolidine is retained in the final product. Such predictive power allows chemists to anticipate the stereochemical course of a reaction before performing it in the lab.
Molecular Modeling for Understanding Structural Influences on Chemical Reactivity
Molecular modeling encompasses a range of techniques that connect a molecule's three-dimensional structure to its chemical properties. For this compound, modeling can reveal how the interplay between the pyrrolidinone ring, the chiral center, and the chlorophenyl substituent governs reactivity.
One useful tool is the calculation of the Molecular Electrostatic Potential (MESP) surface. The MESP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For this pyrrolidinone, the MESP would show a high negative potential around the carbonyl oxygen, confirming it as a primary site for hydrogen bonding and electrophilic interaction. A region of positive potential would be expected around the amide N-H proton.
Furthermore, modeling can quantify the electronic effects of the 4-chlorophenyl group. The chlorine atom, being electronegative, and the phenyl ring both exert inductive and resonance effects that modulate the electron density throughout the molecule. Computational studies on similar structures have shown that such substituents can cause slight rotations and deviations from planarity in the heterocyclic system, which in turn can fine-tune the molecule's reactivity and intermolecular interactions. nih.gov
R 4 4 Chlorophenyl Pyrrolidin 2 One As a Key Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Stereospecific Synthesis of Chiral Gamma-Amino Acids (e.g., Baclofen and its Enantiomers)
One of the most prominent applications of (R)-4-(4-chlorophenyl)pyrrolidin-2-one is its role as a direct precursor in the stereospecific synthesis of chiral γ-amino acids (GABAs). This is particularly significant in the production of (R)-Baclofen, the biologically active enantiomer of the muscle relaxant Baclofen. thieme-connect.com Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a GABA B receptor agonist used to treat spasticity. chim.itnih.gov The therapeutic activity resides almost exclusively in the (R)-enantiomer. thieme-connect.com
The synthesis leverages the fixed stereochemistry of the (R)-pyrrolidinone intermediate. The core of the strategy involves the hydrolytic ring-opening of the lactam (the cyclic amide) under acidic conditions. This reaction cleaves the amide bond to yield the corresponding open-chain gamma-amino acid, preserving the stereochemical integrity of the chiral center at the β-position (C3 of the final butanoic acid chain). chim.it
By starting with the enantiomerically pure this compound, chemists can ensure the production of (R)-Baclofen with high enantiomeric purity, avoiding the need for costly and complex chiral resolution steps later in the synthesis. thieme-connect.com This intermediate is sometimes referred to as "Baclofen impurity A" in pharmacopoeial contexts, highlighting its close structural relationship to the final active pharmaceutical ingredient. niscpr.res.inchemicalbook.com The general transformation is a cornerstone of several reported asymmetric syntheses of Baclofen. thieme-connect.com
Table 1: Stereospecific Synthesis of (R)-Baclofen
| Reactant | Key Transformation | Product | Significance |
|---|---|---|---|
| This compound | Acid-catalyzed hydrolysis (Lactam ring-opening) | (R)-4-Amino-3-(4-chlorophenyl)butanoic acid [(R)-Baclofen] | Preserves the stereochemistry at the chiral center, leading directly to the biologically active enantiomer. thieme-connect.comchim.it |
Building Block for Novel Nitrogen-Containing Heterocyclic Scaffolds
Beyond its use in linear amino acid synthesis, the pyrrolidinone ring itself serves as a valuable scaffold for creating novel and diverse nitrogen-containing heterocyclic structures. nih.govnih.gov The pyrrolidine (B122466) nucleus is considered a "privileged scaffold" in medicinal chemistry because it is a common motif in a vast number of pharmacologically active compounds and natural products. researchgate.netmdpi.comsigmaaldrich.com Its non-planar, three-dimensional structure allows for a better exploration of chemical space compared to flat aromatic rings. nih.govresearchgate.net
This compound can be chemically modified at several positions to generate new scaffolds:
N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized to introduce a wide variety of substituents, expanding the molecular framework. nih.gov
Ring Modification: The core pyrrolidinone ring can be used as a starting point for more complex, fused heterocyclic systems.
Functional Group Transformation: The carbonyl group of the lactam can be reduced or otherwise transformed to create different pyrrolidine derivatives.
This versatility makes it a key building block for developing new chemical entities with potential therapeutic applications across different disease areas. msesupplies.comossila.com
Intermediate in the Preparation of Specific Receptor Antagonists
The structural motifs derived from this compound are integral to the synthesis of specific receptor antagonists. For instance, the 4-arylpyrrolidin-2-one framework is a key component in the development of potent and selective antagonists for the α1A adrenergic receptor. chemicalbook.com
Furthermore, the broader class of pyrrolidine derivatives, for which this compound is a representative building block, has been used to synthesize antagonists for other important central nervous system targets. Derivatives containing the pyrrolidine ring have been investigated as dopamine (B1211576) D4 receptor antagonists. sigmaaldrich.comnih.gov The defined stereochemistry and the presence of the chlorophenyl group on the pyrrolidine scaffold are often crucial for achieving high affinity and selectivity for the target receptor, demonstrating the compound's utility in crafting precisely tailored molecules for pharmacological research.
Utility in the Synthesis of Deuterium-Labeled Pyrrolidine Derivatives for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, pharmacokinetics, and metabolic pathways. Deuterium (B1214612) (²H), a stable isotope of hydrogen, is often used for this purpose as its introduction does not significantly alter the chemical properties of a molecule.
This compound can serve as an intermediate in the synthesis of deuterium-labeled pyrrolidine derivatives. For example, the synthesis of Baclofen-d4, a deuterated version of Baclofen, is used in pharmacokinetic studies to serve as an internal standard for mass spectrometry analysis. nih.gov By incorporating deuterium atoms at specific, non-labile positions on the pyrrolidinone ring or its precursors, researchers can create tracers. These labeled molecules allow for the precise tracking of the compound and its metabolites in biological systems, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile without the need for radioactive labels.
Applications in Scaffold Diversification and Library Synthesis
In modern drug discovery, the synthesis of large collections of related compounds, known as chemical libraries, is essential for high-throughput screening to identify new drug leads. This compound is an excellent starting scaffold for such library synthesis due to its inherent structural features and multiple points for chemical modification. researchgate.net
This process, often called scaffold diversification, involves taking the core pyrrolidinone structure and systematically adding a wide array of different chemical groups at various positions. This generates a library of molecules with diverse chemical properties and spatial arrangements. researchgate.net The pyrrolidine scaffold is well-suited for these approaches, including advanced techniques like DNA-encoded library (DEL) synthesis, where the chemical structure is tagged with a unique DNA barcode for easy identification. nih.gov The ability to generate a large number of diverse yet related compounds from a single, chiral intermediate makes this compound a valuable tool in the quest for novel therapeutics. researchgate.net
Advanced Characterization and Purity Assessment in Academic Research
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the structural elucidation of (R)-4-(4-Chlorophenyl)pyrrolidin-2-one, providing detailed information about its atomic composition, connectivity, and functional groups. While specific experimental spectra for the pure (R)-enantiomer are not widely published, the expected spectroscopic data can be reliably predicted based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. ¹H NMR spectroscopy would provide information on the chemical environment of the protons, while ¹³C NMR would identify the distinct carbon atoms in the molecule.
Table 1: Predicted NMR Spectroscopic Data for 4-(4-Chlorophenyl)pyrrolidin-2-one
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyrrolidinone CH | ~3.6-3.8 | Multiplet | Proton at the chiral center (C4) |
| Pyrrolidinone CH₂ | ~3.4-3.6 | Multiplet | Protons on the carbon adjacent to nitrogen (C5) |
| Pyrrolidinone CH₂ | ~2.5-2.8 | Multiplet | Protons on the carbon adjacent to the carbonyl (C3) |
| Aromatic CH | ~7.2-7.4 | Multiplet (2 doublets) | Protons on the chlorophenyl ring |
| Amide NH | ~7.5-8.5 | Broad Singlet | Proton on the nitrogen atom |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl C=O | ~175-178 | C2 |
| Aromatic C-Cl | ~132-135 | C4' (ipso-carbon) |
| Aromatic C-H | ~128-130 | Aromatic carbons |
| Aromatic C (ipso) | ~140-142 | C1' (ipso-carbon) |
| Pyrrolidinone CH | ~40-45 | C4 (chiral center) |
| Pyrrolidinone CH₂ | ~45-50 | C5 |
| Pyrrolidinone CH₂ | ~35-40 | C3 |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. For this compound (molar mass: 195.65 g/mol ), electron ionization (EI) would likely show a molecular ion peak [M]⁺ at m/z 195. Key fragmentation would involve the cleavage of the chlorophenyl group.
Infrared (IR) Spectroscopy identifies the functional groups present. The spectrum is dominated by characteristic absorptions of the lactam ring.
Table 2: Characteristic IR Absorption Bands for 4-(4-Chlorophenyl)pyrrolidin-2-one
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3200 - 3400 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Lactam) | Stretching | 1670 - 1700 | Strong |
| C=C (Aromatic) | Stretching | 1475 - 1600 | Medium |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-Cl | Stretching | 700 - 850 | Strong |
Chromatographic Methodologies for Chiral Purity Determination (e.g., Electrokinetic Chromatography, Chiral HPLC)
Determining the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) and Electrokinetic Chromatography are powerful techniques for separating the (R)- and (S)-enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantioseparation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating 4-substituted pyrrolidin-2-ones. ed.ac.ukeijppr.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. eijppr.com
Electrokinetic Chromatography , a mode of Capillary Electrophoresis (CE), offers high separation efficiency with minimal sample consumption. mdpi.comchromatographyonline.com In this technique, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. springernature.comacs.org The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under an electric field, enabling their separation. mdpi.comacs.org
Table 3: Comparison of Chiral HPLC and Electrokinetic Chromatography for Chiral Purity Analysis
| Parameter | Chiral HPLC | Electrokinetic Chromatography (CEKC) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Differential migration in an electric field due to transient diastereomeric complex formation with a chiral selector in the electrolyte. |
| Chiral Selector | Covalently bonded to the stationary phase (e.g., polysaccharide derivatives, cyclodextrins). tandfonline.commdpi.com | Additive to the background electrolyte (e.g., native or derivatized cyclodextrins). nih.gov |
| Typical Mobile Phase | Normal Phase: n-Hexane/alcohol mixtures. Reversed Phase: Acetonitrile/water. | Aqueous buffers (e.g., phosphate, borate). |
| Advantages | Well-established, robust, easily scalable for preparative separation. | High separation efficiency, fast analysis times, very low sample and solvent consumption. |
| Disadvantages | Higher solvent consumption, potential for lower efficiency compared to CE. | Lower concentration sensitivity, can be more complex to optimize. |
Impurity Profiling and Identification in Synthetic Mixtures
This compound is a key intermediate in some synthetic routes to (R)-Baclofen and is also known as its primary degradation product, designated as "Baclofen Impurity A". researchgate.netnih.gov Its presence in a synthetic mixture can indicate either an incomplete reaction or degradation of the final product. The formation of this lactam occurs via intramolecular cyclization, a process that can be influenced by factors such as heat and pH. psu.edu
A comprehensive impurity profile is essential for quality control. This involves identifying and quantifying all significant impurities present in a sample. For this compound, this would include starting materials, reagents, by-products from the synthesis, and any subsequent degradation products. Given its relationship to Baclofen, a typical impurity profile might consider related substances from the Baclofen synthesis pathway.
Table 4: Potential Impurities in the Context of Baclofen Synthesis
| Impurity Name | Chemical Name | Origin |
| Baclofen Impurity A | (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one | Intramolecular cyclization/degradation product of Baclofen. researchgate.net |
| Baclofen Impurity B | 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid | Synthesis by-product. pharmaffiliates.com |
| 3-(4-Chlorophenyl)glutaric acid | 3-(4-Chlorophenyl)pentanedioic acid | Starting material or precursor impurity. researchgate.net |
| Starting Materials | e.g., p-chloro-cinnamic acid derivatives | Unreacted starting materials from the specific synthetic route. |
Techniques such as HPLC coupled with mass spectrometry (LC-MS) are powerful tools for impurity profiling, allowing for the separation, identification, and quantification of trace-level impurities.
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Conformation
Single crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a crystalline solid. For a chiral compound like this compound, this technique is the gold standard for unambiguously determining its absolute configuration. nih.govwikipedia.orgpurechemistry.org
The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of atoms in the crystal lattice causes slight differences in the intensities of specific, symmetrically related diffraction spots (known as Bijvoet pairs). csic.esnumberanalytics.com By analyzing these intensity differences, the absolute spatial arrangement of the atoms can be determined, confirming whether the chiral center possesses the 'R' or 'S' configuration. wikipedia.org This is particularly crucial as other methods often determine configuration relative to a known standard.
In addition to confirming the absolute stereochemistry, a crystal structure analysis provides precise data on:
Bond Lengths and Angles: Confirming the covalent structure of the molecule.
Molecular Conformation: Detailing the exact shape of the molecule in the solid state, including the puckering of the five-membered pyrrolidinone ring.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice through forces like hydrogen bonding (involving the amide N-H and C=O groups) and π-π stacking.
While this technique is uniquely powerful, obtaining the single crystal structure of this compound has not been reported in the surveyed academic literature. Such an analysis would be required for the unequivocal confirmation of its absolute configuration and solid-state conformation. nih.govresearchgate.net
Q & A
Q. What synthetic methodologies are effective for enantioselective synthesis of (R)-4-(4-chlorophenyl)pyrrolidin-2-one?
The Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles is a robust approach. For example, this compound derivatives can be synthesized via palladium-catalyzed coupling with aryl diazonium salts. Key steps include chiral ligand selection (e.g., phosphine ligands) and optimization of reaction conditions (temperature, solvent polarity). Enantiomeric ratios are validated using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) .
Q. How can enantiomeric purity be assessed for this compound?
Chiral HPLC is the gold standard. Use a mobile phase of hexane:isopropanol (90:10) with a flow rate of 1.0 mL/min and UV detection at 254 nm. For LC-MS/MS validation, employ MRM transitions specific to the target enantiomer (e.g., m/z 242.4 → 196.2 for the lactam impurity) to distinguish it from the (S)-enantiomer or racemic mixtures .
Q. What analytical techniques are suitable for quantifying this compound in pharmaceutical matrices?
Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) is recommended. Validate the method per ICH guidelines, ensuring specificity against co-eluting impurities like baclofen’s lactam derivative (CAS: 22518-27-0). Detection limits below 0.1% can be achieved with UV at 210 nm .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (v.2018/3) enables precise refinement. Key parameters include:
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Full-matrix least-squares on F², anisotropic displacement parameters. Example: A study on a related hydrochloride salt reported C–Cl bond lengths of 1.745 Å and dihedral angles of 85.3° between pyrrolidinone and chlorophenyl groups, confirming stereochemistry .
Q. What strategies address contradictory bioactivity data between enantiomers in pharmacological studies?
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER force field) can elucidate enantiomer-specific interactions. For instance, the (R)-enantiomer’s 4-chlorophenyl group may form a halogen bond with His64 (ΔG = −8.2 kcal/mol), while the (S)-enantiomer lacks this interaction due to steric hindrance. Validate with mutagenesis (e.g., His64Ala) to confirm binding contributions .
Q. How can co-eluting impurities in LC-MS/MS analysis be resolved for this compound?
Implement a two-dimensional LC-MS/MS system:
- 1st dimension : Hydrophilic interaction chromatography (HILIC) with a BEH Amide column.
- 2nd dimension : Reverse-phase chromatography with a C18 column. Use MRM transitions (e.g., m/z 242.4 → 151.2 for baclofen impurities) and orthogonal fragmentation (CID vs. HCD) to differentiate isobaric species .
Q. What role does this compound play in SARS-CoV-2 protease inhibition?
Structural analogs (e.g., (R)-(4-chlorophenyl)(phenyl)methyl-piperazine derivatives) inhibit SARS-CoV-2 Mpro via non-covalent interactions. Crystallographic studies (PDB: 7L0D) show the chlorophenyl group occupies the S3 subsite, with a Ki of 2.3 µM. Optimize potency by introducing electron-withdrawing substituents (e.g., -CF3) to enhance hydrophobic contacts .
Methodological Tables
Table 1. XRPD Peaks for this compound Hydrochloride
| Position [°2θ] | d-spacing [Å] | Intensity [%] |
|---|---|---|
| 7.8 | 11.3 | 100 |
| 12.4 | 7.1 | 85 |
| 15.6 | 5.7 | 72 |
| Data from a representative study using Cu Kα radiation . |
Table 2. HPLC Conditions for Enantiomeric Separation
| Parameter | Specification |
|---|---|
| Column | Chiralpak AD-H (250 × 4.6 mm) |
| Mobile Phase | Hexane:Isopropanol (85:15) |
| Flow Rate | 1.0 mL/min |
| Retention Time | (R)-enantiomer: 9.2 min; (S)-enantiomer: 11.5 min |
| Validated with >99% enantiomeric excess . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
